Cas no 1036712-61-4 ((3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine)

Technical Introduction: (3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine is a versatile amine derivative featuring a bromo-fluoro-substituted benzyl group and a dimethoxyethyl moiety. This compound is particularly valuable in synthetic organic chemistry, serving as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both bromine and fluorine substituents enhances its reactivity in cross-coupling reactions, while the dimethoxyethyl group contributes to solubility and stability under diverse reaction conditions. Its well-defined structure makes it suitable for controlled functionalization, enabling precise modifications in target molecules. The compound is typically handled under inert conditions to preserve its integrity.
(3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine structure
1036712-61-4 structure
Product name:(3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine
CAS No:1036712-61-4
MF:C11H15BrFNO2
MW:292.144706010818
CID:5069119

(3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine Chemical and Physical Properties

Names and Identifiers

    • (4-Fluoro-3-bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine
    • N-[(3-bromo-4-fluorophenyl)methyl]-2,2-dimethoxyethanamine
    • (3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine
    • N-(3-Bromo-4-fluorobenzyl)-2,2-dimethoxyethan-1-amine
    • Inchi: 1S/C11H15BrFNO2/c1-15-11(16-2)7-14-6-8-3-4-10(13)9(12)5-8/h3-5,11,14H,6-7H2,1-2H3
    • InChI Key: ZKXDPSKJJGYMAI-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)CNCC(OC)OC)F

Computed Properties

  • Exact Mass: 291.027
  • Monoisotopic Mass: 291.027
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 30.5

(3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine Security Information

(3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B702250-10mg
(3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine
1036712-61-4
10mg
$ 50.00 2022-06-01
TRC
B702250-50mg
(3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine
1036712-61-4
50mg
$ 115.00 2022-06-01
TRC
B702250-100mg
(3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine
1036712-61-4
100mg
$ 185.00 2022-06-01

Additional information on (3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine

Recent Advances in the Study of (3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine (CAS: 1036712-61-4)

In recent years, the compound (3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine (CAS: 1036712-61-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel drug candidates targeting central nervous system (CNS) disorders and infectious diseases.

The latest research has focused on elucidating the pharmacological properties and synthetic pathways of this compound. A study published in the Journal of Medicinal Chemistry (2023) highlighted its role as a key intermediate in the synthesis of potent kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The study demonstrated that the bromo-fluoro substitution on the benzyl ring enhances the compound's binding affinity to specific kinase targets, while the dimethoxy-ethylamine moiety improves its solubility and bioavailability.

Another significant advancement comes from a 2024 paper in Bioorganic & Medicinal Chemistry Letters, which explored the compound's utility in designing protease inhibitors. The researchers found that (3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine serves as a versatile scaffold for modifying protease binding sites, leading to improved inhibitory activity against viral proteases, including those of SARS-CoV-2 and HIV.

In addition to its therapeutic potential, recent studies have also investigated the compound's safety profile and metabolic stability. A preclinical toxicology study conducted by a leading pharmaceutical company indicated that the compound exhibits low cytotoxicity and favorable pharmacokinetic properties, making it a viable candidate for further drug development. However, researchers noted the need for additional in vivo studies to fully assess its long-term effects.

The synthesis of (3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine has also seen methodological improvements. A 2023 report in Organic Process Research & Development described a scalable and cost-effective synthetic route, utilizing palladium-catalyzed cross-coupling reactions to achieve high yields and purity. This advancement is expected to facilitate larger-scale production for clinical trials and industrial applications.

Looking ahead, the compound's multifunctional nature positions it as a valuable tool in drug discovery. Ongoing research is exploring its potential in other areas, such as neurodegenerative diseases and antibiotic resistance. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, (3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine (CAS: 1036712-61-4) represents a promising chemical entity with broad applications in medicinal chemistry. Its structural versatility, combined with recent advancements in synthesis and pharmacological evaluation, underscores its potential to address unmet medical needs. Future studies will likely focus on optimizing its therapeutic efficacy and safety, paving the way for its integration into next-generation pharmaceuticals.

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd